Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate amino acid derivatives. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Catalytic hydroxylation of sterically congested primary C-H bonds using manganese catalysts.
Reduction: Reduction reactions involving tert-butyl groups are less common due to the steric hindrance provided by the tert-butyl group.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles and appropriate solvents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts in nonafluoro-tert-butyl alcohol (NFTBA) as the solvent.
Major Products Formed
The major products formed from these reactions include primary alcohols from hydroxylation and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets through various pathways:
Electronic Effects: The tert-butyl group can influence electronic communication between redox units, raising the localized LUMO level and affecting intramolecular interactions.
Solvolysis Transition States: The transition states in solvolysis reactions are stabilized by nucleophilic and electrophilic solvents, aiding in the partitioning between water and solvents.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl substituted hetero-donor TADF compounds: Used in OLEDs for their high efficiency and compatibility with solution-processed methods.
Tetrathiafulvalene-tetraazapyrene triads: Exhibit unique electronic properties and are used in organic electronics.
Uniqueness
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate stands out due to its combination of steric hindrance, electronic effects, and versatility in various chemical reactions and applications. Its ability to undergo selective hydroxylation and its use as a protecting group in organic synthesis highlight its unique properties.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
YWESQLSUICNPSE-NSHDSACASA-N |
Isomeric SMILES |
C[C@@]1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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